molecular formula C11H20N2Si B1593068 Bis(dimethylamino)methylphenylsilane CAS No. 33567-83-8

Bis(dimethylamino)methylphenylsilane

Cat. No.: B1593068
CAS No.: 33567-83-8
M. Wt: 208.37 g/mol
InChI Key: UHUXMLUEOXGFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dimethylamino)methylphenylsilane is a chemical compound with the molecular formula C11H20N2Si. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a silicon atom bonded to a phenyl group, a methyl group, and two dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)methylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethylchlorosilane with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

PhMeSiCl+2(CH3)2NHPhMeSi(NMe2)2+2HCl\text{PhMeSiCl} + 2 \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{PhMeSi(NMe}_2\text{)}_2 + 2 \text{HCl} PhMeSiCl+2(CH3​)2​NH→PhMeSi(NMe2​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the process and to ensure the purity of the final product. The use of catalysts and controlled reaction conditions helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)methylphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Bis(dimethylamino)methylphenylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylamino)dimethylsilane
  • Bis(dimethylamino)diphenylsilane
  • Tris(dimethylamino)silane

Uniqueness

Bis(dimethylamino)methylphenylsilane is unique due to the presence of both a phenyl group and dimethylamino groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSUYTOTVCEJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dimethylamino)methylphenylsilane
Reactant of Route 2
Bis(dimethylamino)methylphenylsilane
Reactant of Route 3
Bis(dimethylamino)methylphenylsilane
Reactant of Route 4
Bis(dimethylamino)methylphenylsilane
Reactant of Route 5
Bis(dimethylamino)methylphenylsilane
Reactant of Route 6
Bis(dimethylamino)methylphenylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.